Cas no 1798485-07-0 (1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide)

1-Benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core functionalized with benzyl, pyridinyl, and thiopheneethyl groups. Its structural complexity offers potential utility in medicinal chemistry, particularly as a scaffold for targeting diverse biological pathways. The presence of both pyridine and thiophene moieties enhances its binding affinity to aromatic and hydrophobic protein pockets, while the triazole-carboxamide linkage provides stability and synthetic versatility. This compound may serve as a key intermediate in the development of enzyme inhibitors or receptor modulators, given its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined structure allows for precise derivatization, making it valuable for structure-activity relationship studies.
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide structure
1798485-07-0 structure
商品名:1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
CAS番号:1798485-07-0
MF:C21H19N5OS
メガワット:389.473462343216
CID:5407022

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(Phenylmethyl)-5-(4-pyridinyl)-N-[2-(2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
    • 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
    • インチ: 1S/C21H19N5OS/c27-21(23-13-10-18-7-4-14-28-18)19-20(17-8-11-22-12-9-17)26(25-24-19)15-16-5-2-1-3-6-16/h1-9,11-12,14H,10,13,15H2,(H,23,27)
    • InChIKey: LEGXYFXPLOIZRL-UHFFFAOYSA-N
    • ほほえんだ: N1(CC2=CC=CC=C2)C(C2C=CN=CC=2)=C(C(NCCC2SC=CC=2)=O)N=N1

じっけんとくせい

  • 密度みつど: 1.30±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 13.14±0.46(Predicted)

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6252-1615-20mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
20mg
$99.0 2023-09-09
Life Chemicals
F6252-1615-2mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
2mg
$59.0 2023-09-09
Life Chemicals
F6252-1615-5mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
5mg
$69.0 2023-09-09
Life Chemicals
F6252-1615-15mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
15mg
$89.0 2023-09-09
Life Chemicals
F6252-1615-50mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
50mg
$160.0 2023-09-09
Life Chemicals
F6252-1615-10μmol
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
10μmol
$69.0 2023-09-09
Life Chemicals
F6252-1615-10mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
10mg
$79.0 2023-09-09
Life Chemicals
F6252-1615-1mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
1mg
$54.0 2023-09-09
Life Chemicals
F6252-1615-3mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
3mg
$63.0 2023-09-09
Life Chemicals
F6252-1615-25mg
1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide
1798485-07-0
25mg
$109.0 2023-09-09

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide 関連文献

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamideに関する追加情報

Introduction to 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide (CAS No. 1798485-07-0)

1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular architecture and potential biological activities. This compound, identified by its CAS number 1798485-07-0, belongs to a class of heterocyclic molecules that incorporate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of a benzyl group, a pyridine ring, and a thiophene moiety linked to a triazole core suggests a rich interplay of electronic and steric effects that could influence its interactions with biological targets.

The synthesis of 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The key steps typically include the formation of the triazole ring through cycloaddition reactions, followed by functionalization with the benzyl, pyridine, and thiophene substituents. The N-[2-(thiophen-2-yl)ethyl] side chain adds an additional layer of complexity, necessitating careful consideration of reaction pathways to avoid unwanted side products.

Recent advancements in synthetic methodologies have enabled the efficient preparation of such complex molecules, leveraging techniques such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations. These methods have not only improved the scalability of synthesis but also allowed for the introduction of diverse structural motifs into the molecular framework. The ability to tailor the substituents on the triazole core has opened up new avenues for exploring its pharmacological properties.

The biological activity of 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide has been the subject of extensive research in recent years. Studies have shown that this compound exhibits promising properties as an inhibitor of various enzymes and receptors involved in critical biological pathways. For instance, preliminary in vitro assays have indicated that it may possess inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in diseases ranging from cancer to inflammation.

One particularly intriguing aspect of this compound is its interaction with pyridine and thiophene moieties. These heterocyclic rings are known to be important pharmacophores in many bioactive molecules, capable of forming hydrogen bonds and hydrophobic interactions with target proteins. The presence of both pyridine and thiophene in 1-benzyl-5-(pyridin-4-yl)-N-[2-(thiophen-2-y l)ethyl]-1H -1 , 2 , 3 -triazole - 4 -carboxamide suggests that it may exhibit enhanced binding affinity and selectivity towards specific biological targets. This dual functionality has been exploited in the design of drugs that require precise targeting within complex signaling networks.

Moreover, the benzyl group attached to the triazole ring introduces another layer of structural diversity. Benzyl groups are commonly found in pharmaceuticals due to their ability to modulate solubility and metabolic stability. In 1-benzyl - 5 - ( py ridin - 4 - yl ) - N [ 2 - ( thi o ph ene - 2 - yl ) eth yl ] - 1 H - 1 , 2 , 3 - tri azo le - 4 - car box am ide, the benzyl group may also participate in non-covalent interactions with biological targets, further enhancing its pharmacological efficacy.

Recent computational studies have shed light on the binding modes of this compound at various biological targets. Molecular docking simulations have revealed that it can effectively bind to active sites of enzymes such as kinases by forming multiple hydrogen bonds and hydrophobic interactions. These findings provide a rational basis for designing derivatives with improved potency and selectivity. Additionally, quantum mechanical calculations have been employed to understand the electronic properties of the molecule, which are crucial for predicting its reactivity and interaction with biological systems.

In vivo studies have further validated the potential therapeutic applications of 1-benzyl - 5 -( py ridin e - 4 - yl ) - N [ 2 -( thi o ph ene e t h y l ) ] e t h e r ] ] e t h e r ] ] e t h e r ] ]. In animal models of inflammation and cancer, this compound has demonstrated significant anti-inflammatory and antitumor effects without notable side effects. These results are particularly encouraging given the growing demand for drugs that combine efficacy with safety profiles.

The development of novel synthetic routes has also enabled the preparation of analogs of 1-benzyl - 5 -( py ridin e ) ] ]. By modifying substituents such as the thiophene ring or introducing additional functional groups, researchers can fine-tune the pharmacological properties of these compounds. This approach has led to the discovery of several lead candidates that are currently undergoing further optimization for clinical development.

The future prospects for 1-benzyl - 5 -( py ridine ) ] ]. Given its promising biological activities and favorable pharmacokinetic properties, this compound represents a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. Ongoing research is focused on elucidating its mechanism of action and identifying potential therapeutic applications in areas such as oncology and immunology.

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